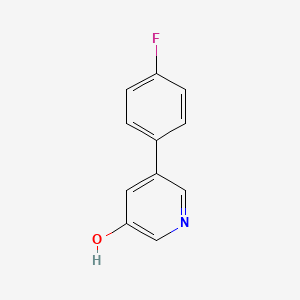

5-(4-Fluorophenyl)pyridin-3-ol

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Medicinal Chemistry

The introduction of fluorine into pyridine rings has become a pivotal strategy in drug discovery. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov More than 20% of commercially available drugs contain fluorine, underscoring the impact of this element in pharmaceutical development. nih.gov

Fluorinated pyridine derivatives are of particular interest due to their potential as therapeutic agents. The position of the fluorine atom on the pyridine ring is crucial and can influence the molecule's electronic properties and biological activity. chemeurope.comvulcanchem.com For instance, the difluoromethyl group is of special interest in drug research, and methods for its precise introduction into pyridine rings are actively being explored. chemeurope.comuni-muenster.de This strategic fluorination allows for the fine-tuning of a compound's properties to optimize its therapeutic potential.

Contextualization of 5-(4-Fluorophenyl)pyridin-3-ol within Heterocyclic Chemical Space

This compound is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-fluorophenyl group at the 5-position. This specific arrangement of functional groups places it within the broader class of fluorinated pyridinol derivatives. The presence of the 4-fluorophenyl group is significant, as the fluorine atom can modulate the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets. vulcanchem.com

The structural motif of a hydroxylated pyridine ring linked to a fluorinated phenyl group is found in various compounds explored for their biological activities. For example, derivatives of 2-amino-5-(3-fluorophenyl)pyridin-3-ol (B8167430) have shown inhibitory effects on enzymes like diacylglycerol lipases and fatty acid amide hydrolase, suggesting potential applications in conditions related to lipid metabolism and neuroinflammation. smolecule.com Similarly, analogous 3-hydroxypyridin-2-ones with 4-fluorophenyl groups have exhibited inhibitory activity against Mycobacterium tuberculosis. vulcanchem.com

The synthesis of such compounds can be achieved through various methods, often involving the coupling of a substituted pyridine with a fluorinated phenyl derivative. The resulting compounds are then studied for their chemical properties and potential biological applications. The table below provides a summary of the key characteristics of this compound and a related compound.

| Property | This compound | 5-(4-Fluorophenyl)pyridine-3-carboxylic acid |

| Molecular Formula | C11H8FNO | C12H8FNO2 |

| Molecular Weight | 189.19 g/mol | 217.20 g/mol nih.gov |

| CAS Number | 364763-21-3 | 364064-17-5 nih.gov |

| Synonyms | 2-Hydroxy-5-(4-fluorophenyl)pyridine molport.com | 5-(4-Fluorophenyl)nicotinic acid nih.gov |

The study of this compound and its analogs contributes to the broader understanding of how structural modifications, particularly fluorination, can influence the properties of pyridinol scaffolds, paving the way for the design of new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYNZGVFYGMAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673384 | |

| Record name | 5-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364763-21-3 | |

| Record name | 5-(4-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon-hydrogen framework and establish the precise connectivity of atoms within the 5-(4-Fluorophenyl)pyridin-3-ol molecule.

Unambiguous Assignment via 1D NMR (¹H, ¹³C) Data

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons on both the pyridine (B92270) and fluorophenyl rings, as well as a signal for the hydroxyl proton. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons would allow for the assignment of each proton to its specific position on the molecular scaffold. For instance, protons on the pyridine ring would exhibit characteristic shifts and coupling patterns that differ from those on the 4-fluorophenyl ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom attached to the hydroxyl group (C-3) and the carbon attached to the fluorine atom (on the phenyl ring) would show characteristic downfield shifts due to the electronegativity of these substituents. Carbons in the pyridine ring would also have distinct chemical shifts compared to those in the phenyl ring.

Specific, experimentally determined ¹H and ¹³C NMR data for this compound were not available in the public literature reviewed for this article. The table below represents predicted chemical shift ranges for analogous structures.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 155 |

| Phenyl Ring Protons | 7.1 - 7.6 | 115 - 165 (with C-F coupling) |

| Hydroxyl Proton | Variable (4.0 - 7.0) | N/A |

| Pyridine Ring Carbons | N/A | 120 - 155 |

| Phenyl Ring Carbons | N/A | 115 - 165 (with C-F coupling) |

| Carbon-OH | N/A | 150 - 160 |

| Carbon-Fluorine | N/A | 160 - 165 (large ¹JCF coupling) |

Elucidation of Connectivity and Relative Stereochemistry via 2D NMR (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the pyridine and the 4-fluorophenyl rings, tracing the proton-proton network through the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between the pyridine and fluorophenyl rings and for assigning quaternary (non-protonated) carbons. For example, correlations would be expected between the pyridine protons and the carbons of the fluorophenyl ring at the point of connection (and vice-versa).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a rigid molecule like this, NOESY can help confirm assignments by showing spatial proximity between protons on the two different ring systems.

A comprehensive 2D NMR analysis of this compound has not been reported in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

O-H Stretch: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, would confirm the presence of the hydroxyl (-OH) group.

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic rings.

C=C and C=N Ring Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region would be indicative of the C-O bond of the phenolic hydroxyl group.

C-F Stretch: A strong, characteristic absorption, typically found in the 1000-1300 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond.

Detailed experimental IR spectral data with specific vibrational frequencies for this compound is not currently available in published literature.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Rings | C-H Stretch | 3000 - 3100 (sharp) |

| Aromatic Rings | C=C / C=N Stretch | 1450 - 1600 |

| Phenol (B47542) | C-O Stretch | 1200 - 1300 |

| Fluoroaromatic | C-F Stretch | 1000 - 1300 (strong) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HR-MS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula. For this compound (molecular formula C₁₁H₈FNO), HR-MS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Furthermore, the mass spectrum reveals patterns of molecular fragmentation. When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, stable charged fragments. Analyzing the mass of these fragments provides valuable structural information. Common fragmentation patterns for this molecule might include the loss of small neutral molecules like CO or HCN, or cleavage at the bond connecting the two aromatic rings, leading to fragment ions corresponding to the fluorophenyl and hydroxypyridine moieties.

Published HR-MS data, including the exact mass and fragmentation analysis for this compound, could not be located for this review.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation.

For this compound, an X-ray crystal structure would unambiguously confirm the substitution pattern on both rings. It would also provide insight into the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen) and potential π-π stacking between the aromatic rings. This information is critical for understanding the material's solid-state properties.

The crystal structure of this compound has not been reported in the Cambridge Structural Database or other surveyed literature sources. Therefore, specific crystallographic data such as crystal system, space group, and unit cell dimensions are not available.

Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 5-(4-Fluorophenyl)pyridin-3-ol and related structures.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org By employing functionals like B3LYP with various basis sets, researchers can optimize molecular geometries and calculate a range of electronic and spectroscopic properties. science.govresearchgate.net

Studies on analogous compounds reveal that DFT calculations can predict vibrational frequencies, electronic absorption wavelengths, and key reactivity descriptors. science.gov For instance, the analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Energetic and Structural Analysis of Tautomeric Forms (e.g., Pyridin-3-ol ↔ Pyridin-3-one)

The pyridin-3-ol moiety of the title compound can exist in equilibrium with its tautomeric form, pyridin-3-one. This phenomenon, known as tautomerism, is crucial as the different forms can exhibit distinct chemical and biological properties. Quantum chemical calculations are essential for evaluating the relative stabilities of these tautomers.

Theoretical studies on similar heterocyclic systems, such as quinolin-4-one derivatives and substituted pyrazoles, have demonstrated that DFT can effectively predict the thermodynamic parameters associated with tautomeric equilibria. scirp.orgmdpi.com These calculations often show that the relative stability of tautomers can be influenced by the surrounding environment, such as the solvent. mdpi.comsonar.ch For example, in some systems, one tautomer may be more stable in the gas phase, while the other is favored in a solution. scirp.org The energy barrier for the interconversion between tautomeric forms can also be calculated, providing information on the kinetics of the process. sonar.chresearchgate.net In the case of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, a related compound, both experimental and theoretical studies confirmed the existence of two tautomeric forms in the ground state. researchgate.net

Molecular Docking and Dynamics Simulations in Biological Target Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery and development.

Prediction of Ligand-Target Binding Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netmdpi.com This information is critical for identifying potential drug candidates.

For various heterocyclic compounds containing a fluorophenyl group, molecular docking studies have been performed to predict their binding affinities to a range of biological targets, including kinases and receptors. vulcanchem.comdovepress.com For example, derivatives of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol have been predicted to have strong interactions with cyclin-dependent kinase 2 (CDK2). vulcanchem.com The binding affinity is influenced by factors such as the shape complementarity between the ligand and the binding site, as well as the specific intermolecular interactions formed. mdpi.com

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Biological Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Pyrazolo[3,4-b]pyridine derivative | CDK2 | -9.2 |

| Thiazolyl-pyrazoline derivatives | EGFR | Not explicitly in kcal/mol, but showed significant inhibitory actions |

| Pyrazolo[1,5-a]pyridine analogs | Yck2 (Candida albicans) | Not explicitly in kcal/mol, but selected based on binding energies |

This table is illustrative and based on data from structurally related compounds. Specific data for this compound would require dedicated studies.

Analysis of Specific Protein-Ligand Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Beyond predicting binding affinity, molecular docking and dynamics simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-stacking. frontiersin.org

Analyses of docked structures of similar compounds reveal common interaction patterns. The hydroxyl group of a pyridinol ring, for instance, can act as a hydrogen bond donor or acceptor. vulcanchem.com The fluorophenyl ring can engage in hydrophobic interactions and potentially π-stacking with aromatic residues in the protein's binding pocket. mdpi.com The fluorine atom itself can also participate in specific interactions. nih.gov Understanding these interaction modes is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. nih.gov For example, in the interaction of a pyrazolo[3,4-b]pyridine derivative with CDK2, hydrogen bonding with an aspartate residue was predicted to be a key interaction. vulcanchem.com

Conformational Analysis of this compound in Simulated Biological Environments

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of a ligand within the dynamic environment of a protein's binding site over time. frontiersin.org This provides a more realistic picture of the binding event than static docking poses.

MD simulations can reveal how the ligand and protein adapt to each other upon binding and can assess the stability of the predicted binding mode. frontiersin.org Conformational analysis of the ligand is important because its bioactive conformation—the shape it adopts when bound to the target—may differ from its lowest energy conformation in solution. DFT calculations can also contribute to conformational analysis by determining the relative energies of different conformers. mdpi.com For flexible molecules, understanding the accessible conformations is key to predicting biological activity. vulcanchem.com

Chemoinformatics and Virtual Screening Applications

Chemoinformatics and virtual screening serve as a crucial first step in modern drug discovery, enabling the high-throughput analysis of chemical structures to prioritize candidates for further preclinical testing. clinmedkaz.org By leveraging computational algorithms and extensive biological databases, these methods can forecast the therapeutic potential of compounds such as this compound and its derivatives.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. This approach allows researchers to identify the most probable therapeutic applications for new molecules.

While specific PASS analysis data for this compound is not publicly available, studies on structurally related piperidine (B6355638) and pyridine (B92270) derivatives demonstrate the utility of this tool. clinmedkaz.orgclinmedkaz.org In silico analyses of these related compounds have predicted a broad spectrum of pharmacological effects. clinmedkaz.org These predictions suggest that such molecules are promising for further investigation in the treatment of various conditions, including cancer and diseases of the central nervous system. clinmedkaz.org The predicted activities often involve interactions with enzymes, ion channels, and receptors. clinmedkaz.orgclinmedkaz.org

Based on analyses of similar heterocyclic structures, a PASS screening of this compound would likely generate a list of probable activities with corresponding activity (Pa) and inactivity (Pi) scores. A summary of potential activities predicted for related pyridine and piperidine derivatives is presented below.

Table 1: Examples of Biological Activities Predicted by PASS for Related Heterocyclic Compounds

| Predicted Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|

| Enzyme Inhibition | Cancer, Inflammation | clinmedkaz.orgclinmedkaz.org |

| Voltage-gated Ion Channel Modulation | CNS Disorders, Arrhythmia | clinmedkaz.orgclinmedkaz.org |

| G-Protein Coupled Receptor (GPCR) Binding | Various | clinmedkaz.org |

| Neurotransmitter Uptake Inhibition | CNS Disorders | clinmedkaz.org |

| Antineoplastic | Cancer | clinmedkaz.org |

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Identifying the specific protein targets of a small molecule is fundamental to understanding its mechanism of action. Tools like SwissTargetPrediction operate on the principle of similarity, suggesting that molecules with similar structures are likely to bind to the same protein targets. swisstargetprediction.ch The tool screens a query molecule against a database of known ligands for thousands of proteins, primarily from human, mouse, and rat, to generate a ranked list of the most probable macromolecular targets. swisstargetprediction.ch

For pyridine and piperidine derivatives, SwissTargetPrediction has been used to identify likely protein targets, which often include enzymes, receptors, and transport systems. clinmedkaz.orgclinmedkaz.org Virtual screening of compounds containing a 1,2,4-triazole (B32235) ring, another nitrogen-containing heterocycle, has also been performed to identify potential targets. grafiati.com The combination of a fluorophenyl group and a pyridinol core in this compound suggests it may interact with targets known to bind other fluorinated aromatic compounds or pyridinyl structures. researchgate.net

A typical output from SwissTargetPrediction for a molecule like this compound would provide a list of target classes with a probability score.

Table 2: Potential Pharmacological Target Classes Identified by SwissTargetPrediction for Related Compounds

| Target Class | Specific Examples | Potential Function | Reference |

|---|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK) | Cell signaling, Proliferation | clinmedkaz.orgnih.gov |

| Oxidoreductases | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase | Inflammation, Pain | mdpi.comcsfarmacie.cz |

| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Neuromodulation | mdpi.com |

| G-Protein Coupled Receptors | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | Neurotransmission | clinmedkaz.org |

| Ion Channels | Sodium Channels, Calcium Channels | Neuronal excitability, Cardiac function | clinmedkaz.org |

This table represents potential target classes based on computational studies of structurally similar molecules. The specific targets for this compound would require direct analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorophenyl Pyridinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jchemlett.comnih.gov By analyzing how variations in molecular properties (descriptors) affect a compound's potency, QSAR models can predict the activity of new, unsynthesized derivatives and guide the optimization of lead compounds. japsonline.com

Numerous QSAR studies have been conducted on derivatives of pyridine, pyridinol, and other heterocyclic systems, providing a framework for how a model for fluorophenyl pyridinol derivatives might be developed. jchemlett.comnih.gov These studies typically involve calculating a wide range of molecular descriptors—such as electronic, steric, and lipophilic properties—and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. researchgate.net

For instance, a QSAR study on 2,4-diphenyl indenol [1,2-b] pyridinol derivatives targeting breast cancer receptors highlighted the importance of specific structural features for antiproliferative activity. jchemlett.com Similarly, 3D-QSAR models for pyrazole (B372694) derivatives identified key pharmacophoric elements necessary for inhibiting BRAF kinase, a cancer target. nih.gov These models help to understand which parts of a molecule, such as the fluorophenyl group or the hydroxyl group on the pyridine ring, are critical for biological function.

Table 3: Key Findings from QSAR Studies on Related Pyridine/Pyridinol Derivatives

| Compound Series Studied | Key Descriptors in Model | Biological Target/Activity | Insights from QSAR | Reference |

|---|---|---|---|---|

| 2,4-Diphenyl Indenol [1,2-b] Pyridinol Derivatives | Topoisomerase inhibitory and antiproliferative activities | Breast Cancer Receptors (e.g., Topoisomerase IIα) | Phenyl and phenol (B47542) groups significantly improved activity against the T47D cancer cell line. | jchemlett.com |

| 4,5-Dihydro-1H-pyrazole Niacinamide Derivatives | 3D descriptors (steric and electrostatic fields) | BRAF(V600E) Kinase | The model provided pharmacophore understanding to design new agents with higher inhibitory activity. | nih.gov |

| Isoquinoline Derivatives | 3D-MoRSE descriptors (related to 3D structure) | Aldo-Keto Reductase 1C3 (AKR1C3) | The model provided insights for lead generation and optimization of inhibitors for castration-resistant prostate cancer. | japsonline.com |

This table summarizes findings from QSAR studies on various heterocyclic compounds to illustrate the methodology and potential outcomes for fluorophenyl pyridinol derivatives.

Exploration of Biological Activities and Pharmacological Mechanisms of 5 4 Fluorophenyl Pyridin 3 Ol Derivatives

Antimicrobial Activity Investigations

The antimicrobial potential of 5-(4-fluorophenyl)pyridin-3-ol derivatives has been evaluated against a range of bacterial and fungal pathogens, as well as mycobacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

Several studies have demonstrated the antibacterial properties of pyridine (B92270) derivatives. For instance, certain 6-(1-aminoethyl) pyridin-3-ol derivatives have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. derpharmachemica.com Specifically, compounds designated as 5a, 5j, and 5i exhibited good antibacterial activity against Staphylococcus aureus, while compounds 5a, 5b, and 5i showed moderate activity against Escherichia coli. derpharmachemica.com

In a separate study, N-alkylated pyridine-based organic salts were synthesized and tested for their antibacterial activities. nih.gov One compound, at a concentration of 100 μg/mL, demonstrated notable activity against both S. aureus and E. coli. nih.gov Another series of 3-fluorophenyl-substituted hydrazone derivatives also showed moderate activity against strains of A. baumannii. acs.org

Furthermore, some pyrrole-2-carboxamide derivatives have displayed significant activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com The presence of a phenyl or furan (B31954) substituent combined with a dihalogenated pyrimidine (B1678525) was found to be favorable for antibacterial activity against Pseudomonas aeruginosa. mdpi.com

Interactive Table: Antibacterial Activity of Pyridine Derivatives

| Compound/Derivative | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| 6-(1-aminoethyl) pyridin-3-ol (5a, 5j, 5i) | Staphylococcus aureus | Good | derpharmachemica.com |

| 6-(1-aminoethyl) pyridin-3-ol (5a, 5b, 5i) | Escherichia coli | Moderate | derpharmachemica.com |

| N-alkylated pyridine-based organic salt (66) | Staphylococcus aureus | MIC 56 ± 0.5% | nih.gov |

| N-alkylated pyridine-based organic salt (66) | Escherichia coli | MIC 55 ± 0.5% | nih.gov |

| 3-Fluorophenyl-derived hydrazone (8, 9, 10) | Acinetobacter baumannii | Moderate (MIC 3.125 µg/mL) | acs.org |

Antifungal Efficacy against Fungal Pathogens (e.g., Aspergillus niger, Aspergillus fumigatus, Candida sp.)

The antifungal activity of pyridine derivatives has also been a subject of investigation. In one study, while some compounds were less active against Aspergillus niger, they demonstrated moderate to good activity against Aspergillus fumigatus. derpharmachemica.com Other research has focused on new antifungal agents with azole moieties, which have shown strong antifungal activity against various Candida species and Aspergillus fumigatus. nih.gov

For example, certain triazolo–pyridine derivatives have shown promising antifungal activity against Fusarium recini, with a Minimum Inhibitory Concentration (MIC) of 25 μg/ml, which is equipotent to the standard drug Mancozeb. nih.gov However, other synthesized triazolo/tetrazolo–pyridine derivatives exhibited weak antifungal activity against Aspergillus flavus and Candida albicans. nih.gov

Some phenazine (B1670421) derivatives have also been evaluated for their antifungal activity against Candida albicans and Aspergillus niger, showing varying degrees of effectiveness. ekb.eg

Interactive Table: Antifungal Activity of Pyridine Derivatives

| Compound/Derivative | Fungal Pathogen | Activity Level | Source |

|---|---|---|---|

| (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives | Aspergillus fumigatus | Moderate to Good | derpharmachemica.com |

| (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives | Aspergillus niger | Less Active | derpharmachemica.com |

| Azole moiety-containing compounds | Candida sp. | Stronger than fluconazole | nih.gov |

| Azole moiety-containing compounds | Aspergillus fumigatus | Promising potential | nih.gov |

| Triazolo–pyridine derivatives | Fusarium recini | MIC = 25 μg/ml | nih.gov |

| Triazolo/tetrazolo–pyridine derivatives | Aspergillus flavus, Candida albicans | Weak | nih.gov |

Anti-Mycobacterial Potential against Mycobacterium tuberculosis (M.tb)

Derivatives of this compound have shown significant promise as anti-mycobacterial agents. Several studies have synthesized and evaluated various derivatives for their in vitro activity against Mycobacterium tuberculosis.

One study reported that 3H-1,3,4-oxadiazol-2-one derivatives displayed interesting antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Another series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives also showed notable activity against M. tuberculosis H37Rv and other clinical isolates. researchgate.net A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra, with one compound showing particular potency against M. smegmatis. msptm.org

The mechanism of action for some of these anti-mycobacterial compounds has been explored. Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of mycobacterial ATP synthase. nih.gov Research into novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, particularly those with a 3-(4-fluoro)phenyl group, has shown potent in vitro inhibition of M. tb growth, suggesting their potential as ATP synthase inhibitors. nih.gov

Furthermore, imidazo[1,2-a]pyridine (B132010) ethers (IPE) and squaramides (SQA) have been identified as inhibitors of mycobacterial ATP synthesis, with some derivatives demonstrating nanomolar potencies. researchgate.net In silico studies have also pointed towards future DprE1 inhibitors, with a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives showing potent antitubercular activity. researchgate.net

Anticancer Activity Studies

The antiproliferative effects of this compound derivatives have been investigated in various human cancer cell lines, revealing their potential as anticancer agents.

Inhibition of Cancer Cell Proliferation in Various Human Cancer Cell Lines (e.g., breast cancer, human histocytic lymphoma, NCI-60 panel)

A number of studies have highlighted the anticancer potential of pyridine-containing compounds. For instance, novel pyridinethione and thienopyridine derivatives have been synthesized and screened for their cytotoxic activity against human cancer cell lines. nih.gov Several of these compounds were found to be selectively active against both human liver and colon cancer cells, while showing low cytotoxicity against a non-tumor cell line. nih.govacs.org

The National Cancer Institute's (NCI) 60-cell line screen is a key tool for identifying potential anticancer agents. nih.govcancer.gov Studies on novel small molecule derivatives of salicylanilide (B1680751) using the NCI-60 panel have shown dose-dependent cytotoxic activities against melanoma, NSCLC, CNS, renal, and breast cancer cell lines. mdpi.com

Derivatives of isatin (B1672199) have also been evaluated for their anticancer activity. Di- and tri-halogenated isatins have demonstrated greater selectivity toward leukemia and lymphoma cells over breast, prostate, and colorectal carcinoma cell lines. jcchems.com

Interactive Table: Anticancer Activity of Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Effect | Source |

|---|---|---|---|

| Pyridinethione & Thienopyridine derivatives | Human liver and colon cancer | Selectively active | nih.govacs.org |

| Salicylanilide derivatives (NSC765690, NSC765599) | Melanoma, NSCLC, CNS, Renal, Breast Cancer (NCI-60 panel) | Dose-dependent cytotoxic activities | mdpi.com |

Targeted Molecular Pathways in Cancer Therapy

Derivatives of this compound have emerged as significant subjects of research in oncology due to their targeted interactions with crucial molecular pathways that drive cancer cell proliferation and survival.

Modulation of Estrogen Receptor Alpha (ERα) Activity

Estrogen receptor alpha (ERα) is a critical factor in the growth of over 75% of breast cancers. nih.gov Therapeutic resistance often involves mutations that lead to the constitutive activation of this receptor. nih.gov Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are pivotal in treating ER-positive breast cancer by either modulating or degrading the ERα. nih.govnih.gov

Research has focused on developing new SERDs to overcome the limitations of existing therapies. In this context, derivatives of this compound have been explored for their potential to modulate ERα activity. For instance, the discovery of potent and selective oral SERDs has been a significant goal. One such effort led to the identification of 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo mdpi.comannulene-2-carboxylic acid, a compound that shows promising antitumor activity in breast cancer models. nih.gov While not a direct derivative of this compound, the exploration of various aryl substitutions, including fluorophenyl groups, is a common strategy in the design of ERα modulators. acs.org The interaction of these compounds with key amino acids, such as Asp-538 in helix 12 of the receptor, is crucial for their modulatory effects and the stability of the receptor complex. nih.gov

The design of novel compounds often involves bioisosteric replacement of core structures to improve properties like ERα degradation activity while maintaining favorable physicochemical characteristics for oral administration. acs.org The table below summarizes the ERα degradation activity of some related compounds.

| Compound | ERα Degradation (% Fulvestrant Efficacy) |

| Indole 33m | 82-91% |

| Indazole 33n | 82-91% |

| Pyridine 33o | 82-91% |

| Pyridine 33p | 82-91% |

| This table is based on data for compounds with heterocyclic bioisosteres designed to improve ERα degradation activity. acs.org |

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

The p38 mitogen-activated protein (MAP) kinases are key regulators of cellular responses to inflammatory cytokines and stress, playing a significant role in cell growth, differentiation, and apoptosis. google.com The inhibition of p38 MAP kinase is a recognized therapeutic strategy. google.com

Derivatives containing the 4-fluorophenyl pyridine moiety have been extensively studied as p38 MAP kinase inhibitors. For example, 4,5-disubstituted pyridinylimidazoles with an aromatic group at the imidazole-C4 position have shown potent inhibitory activity against both p38α MAPK and JNK3, with IC50 values in the low double-digit nanomolar range. acs.org Specifically, compounds with a phenyl or monosubstituted phenyl ring often act as dual inhibitors with a preference for p38α MAPK. acs.org

A notable example is the cell-permeable methylsulfanylimidazole compound, (RS)-{4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]pyridin-2-yl}-(1-phenylethyl)amine], also known as ML3403, which is a potent, selective, and ATP-competitive p38 MAP kinase inhibitor with an IC50 of 0.38 µM for p38α. sigmaaldrich.com This compound effectively suppresses LPS-induced cytokine release. sigmaaldrich.com Further research has focused on improving the metabolic stability of such inhibitors by replacing the sulfur atom in the 2-alkylsulfanyl-imidazole structure with a methylene (B1212753) group, leading to 2-alkylimidazole derivatives with enhanced stability and binding affinity. mdpi.comnih.gov

The table below presents the inhibitory activity of some trisubstituted imidazole (B134444) derivatives against p38α MAP kinase.

| Compound | Target | IC50 (nM) |

| 2-alkylimidazole 2 | p38α MAP kinase | Low double-digit nanomolar range |

| 2-alkylimidazole 2 | LPS-stimulated TNF-α release | Low double-digit nanomolar range |

| Data from studies on 2-alkylimidazole analogs of LN950. mdpi.com |

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in various cancers, including breast cancer. nih.govresearchgate.net Its activation, primarily through phosphorylation, is crucial for tumor cell survival, proliferation, and immune evasion. researchgate.netijbs.com Therefore, inhibiting STAT3 phosphorylation is a promising therapeutic strategy. researchgate.net

Research has shown that imidazopyridine-tethered pyrazolines can effectively inhibit STAT3 phosphorylation. nih.govresearchgate.net In one study, a compound with a 2,3-dichlorophenyl substitution was identified as a lead structure that inhibited the viability of MCF-7 breast cancer cells with an IC50 value of 9.2 μM. nih.govresearchgate.net This compound demonstrated a dose- and time-dependent inhibition of STAT3 phosphorylation at both Tyr705 and Ser727 in MCF-7 and T47D cells without affecting the total STAT3 protein expression. nih.gov

Another study on imidazo[1,2-a]pyridine tethered pyrazolines showed that a lead compound inhibited STAT3 phosphorylation in estrogen receptor-positive (ER+) breast cancer cells. acs.org This inhibition of STAT3 activation is often achieved by the compound binding to the SH2 domain of STAT3, which is essential for its activation and function. researchgate.net

The table below shows the inhibitory effect of selected imidazopyridine-tethered pyrazoline derivatives on the viability of MCF-7 cells.

| Compound | Substitution | IC50 (µM) |

| 3f | 2,3-dichlorophenyl | 9.27 |

| 3e | 4-chlorophenyl | 13.24 |

| 4g | 2,5-disubstituted trifluorophenyl | 10.90 |

| 3g | 2-fluoro,4-chloro-phenyl | >10 |

| Data from a study on the de novo design of imidazopyridine-tethered pyrazolines. nih.gov |

Anti-inflammatory Research

The anti-inflammatory properties of this compound derivatives are another significant area of investigation, focusing on their ability to inhibit key inflammatory mediators and pathways.

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2))

The cyclooxygenase (COX) enzymes, particularly COX-2, are central to the inflammatory process as they are responsible for the production of prostaglandins. nih.gov The inhibition of COX-2 is a key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Pyridine derivatives have been highlighted for their potent anti-inflammatory properties, which are often linked to the inhibition of COX enzymes. researchgate.net The synthesis of novel 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives has yielded compounds with significant anti-inflammatory activity and selective COX-2 inhibitory potential. nih.govrsc.org For instance, two such derivatives showed inflammation inhibition of 87% and 74%, respectively, in a carrageenan-induced rat paw edema model. nih.gov The selective COX-2 inhibitory potential of these compounds was notable, with selectivity index (SI) values of 105 and 85. nih.gov

The design of dual inhibitors targeting multiple inflammatory pathways is also a promising strategy. For example, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing remarkable anti-inflammatory efficacy in vivo. acs.org

The table below summarizes the COX-2 inhibitory activity of selected pyridopyrimidinone derivatives.

| Compound | IC50 (µM) |

| IIId | 0.67–1.02 |

| IIIf | 0.67–1.02 |

| IIIg | 0.67–1.02 |

| IIIi | 0.67–1.02 |

| Celecoxib (Standard) | 1.11 |

| Data from a study on new pyridopyrimidine-derived compounds. nih.gov |

Mechanistic Investigations of Anti-inflammatory Pathways

The anti-inflammatory effects of these derivatives are exerted through various mechanisms beyond COX inhibition. Flavonoids and their derivatives, for example, can inhibit the synthesis and actions of multiple pro-inflammatory mediators like eicosanoids, cytokines, and adhesion molecules. mdpi.com They can also modulate transcription factors and regulatory enzymes involved in inflammation. mdpi.com

Pyridazinone derivatives represent another class of compounds with anti-inflammatory activity, some of which inhibit COX-2, while others can inhibit lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com The anti-inflammatory mechanism of pyrimidine-based agents is generally associated with the inhibition of PGE2 generation by COX enzymes. nih.gov However, they also exhibit anti-inflammatory effects by inhibiting other vital mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

The development of multitarget drugs is a promising approach in anti-inflammatory research. acs.org This involves designing compounds that can simultaneously interact with multiple pathways, such as the dual inhibition of 5-LOX and sEH, which can lead to a more potent and broader anti-inflammatory effect. acs.org

Neuropharmacological Activity Research

The neuropharmacological potential of derivatives of this compound and structurally related compounds has been an area of active investigation, yielding promising results in preclinical models of various central nervous system disorders. Research has particularly focused on their antidepressant, sedative, and anti-Parkinsonian activities, as well as their ability to modulate key neurotransmitter systems.

Antidepressant and Sedative Potential

Derivatives of 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ol have been synthesized and evaluated for their antidepressant and sedative properties. derpharmachemica.com In antidepressant screening, several of these derivatives demonstrated the ability to antagonize reserpine-induced catalepsy in mice, a classic model used to predict antidepressant efficacy. derpharmachemica.com Notably, compounds designated as 10, 10a, and 10b exhibited significant antidepressant effects, with activity profiles exceeding that of the reference drug, imipramine. derpharmachemica.com The antidepressant potential of these compounds was further assessed using the Porsolt's forced-swimming test, where they produced a significant antidepressant effect compared to the control group. derpharmachemica.com

The sedative properties of these derivatives were also investigated. derpharmachemica.com The lead compound 10, along with derivatives 10a and 10b, showed potent sedative effects. derpharmachemica.com Compound 10b, in particular, displayed the most potent sedative effect within the tested series, surpassing that of imipramine. derpharmachemica.com

Table 1: Antidepressant and Sedative Activity of 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ol Derivatives

| Compound | Antidepressant Activity (Reserpine Antagonism) | Sedative Activity |

|---|---|---|

| 10 | Significant | Potent |

| 10a | Significant, exceeded reference | Potent |

| 10b | Significant, exceeded reference | Most potent in series |

| Imipramine (Reference) | Standard | Standard |

Anti-Parkinsonian Activity

During the screening of 8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ol derivatives for antidepressant activity, an interesting secondary observation was made. Certain derivatives were found to antagonize reserpine-induced catalepsy in mice, which is an indicator of potential anti-Parkinsonian activity. derpharmachemica.com This led to a more direct evaluation of their anti-Parkinsonian properties by assessing their ability to reverse reserpine-induced catalepsy in rats. derpharmachemica.com

The study revealed that all tested compounds possessed significant anti-Parkinsonian activity. derpharmachemica.com Specifically, compounds 10, 10a, and 10b demonstrated superior anti-Parkinsonian effects compared to the parent reference compound. derpharmachemica.com Among the tested derivatives, compound 10a was identified as the most active in this regard. derpharmachemica.com

Another study on pyrazoline derivatives also showed promise for anti-Parkinsonian effects. The compound 1′-(4-Fluorobenzenesulfonyl)-5′-(pyridin-4-yl)-androst-5-en-[17,16-c]-1′H-pyrazoline-3β-ol demonstrated notable anti-Parkinsonian activity in animal models, as measured by ambulation and rearing tests, and the degree of catalepsy. nih.gov

Table 2: Anti-Parkinsonian Activity of this compound Related Derivatives

| Compound | Key Finding |

|---|---|

| 10a (8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ol derivative) | Most active in reversing reserpine-induced catalepsy. derpharmachemica.com |

| 10, 10b (8-chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridin-11-ol derivatives) | Showed better anti-Parkinsonian activity than the parent reference. derpharmachemica.com |

| 1′-(4-Fluorobenzenesulfonyl)-5′-(pyridin-4-yl)-androst-5-en-[17,16-c]-1′H-pyrazoline-3β-ol | Displayed promising anti-Parkinsonian activity with effects on ambulation and rearing. nih.gov |

Modulation of Monoamine Transporters (e.g., Dopamine (B1211576), Serotonin)

The modulation of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin (B10506) transporter (SERT), is a key mechanism for many centrally acting drugs. Research has explored the interaction of various heterocyclic compounds, including those structurally related to this compound, with these transporters.

Dopamine Transporter (DAT)

A variety of compounds with structural similarities, such as piperidine (B6355638) and tropane (B1204802) derivatives, have been investigated as DAT inhibitors. researchgate.net For instance, 4-[Bis(4-fluorophenyl)methoxy]piperidine has a high affinity for the dopamine transporter. researchgate.net Another compound, (+)-R,R-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol, is noted for its high affinity and selectivity for DAT. researchgate.net The development of long-acting dopamine transporter ligands often involves derivatives of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. researchgate.net

Serotonin Transporter (SERT)

The serotonin transporter is a primary target for antidepressant medications. psu.edu Studies on tryptamine (B22526) derivatives have shown that their interaction with SERT can vary between species. psu.edu The development of selective serotonin reuptake inhibitors (SSRIs) has led to the synthesis of various compounds, including derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, which have been evaluated for their antidepressant activity. nih.gov Furthermore, compounds like 1-(5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate (B1241708) have been synthesized, indicating the continued interest in fluorophenyl-containing structures for targeting CNS pathways. simsonpharma.com

Table 3: Compounds with Activity at Monoamine Transporters

| Compound Class/Name | Transporter Target | Key Finding |

|---|---|---|

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | Dopamine Transporter (DAT) | High affinity for DAT. researchgate.net |

| (+)-R,R-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol | Dopamine Transporter (DAT) | High affinity and selectivity for DAT. researchgate.net |

| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine derivatives | Dopamine Transporter (DAT) | Investigated as long-acting DAT ligands. researchgate.net |

| Tryptamine derivatives | Serotonin Transporter (SERT) | Interaction with SERT can be species-dependent. psu.edu |

| 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives | Serotonin Transporter (SERT) | Evaluated for antidepressant activity as SSRIs. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Fluorophenyl Pyridin 3 Ol Derivatives

Influence of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 5-(4-Fluorophenyl)pyridin-3-ol derivatives are highly sensitive to modifications of its core structure and peripheral substituents.

Impact of Fluorine Atom Position and Substituent Type on the Phenyl Ring

The position and type of substituents on the phenyl ring of 5-phenylpyridin-3-ol analogs significantly influence their biological activity. The presence of a fluorine atom, in particular, can have a profound effect. For instance, fluorination is a common strategy to enhance metabolic stability and optimize biological activity. mdpi.com The strong electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, impacting its interaction with biological targets. core.ac.uk

Studies on related heterocyclic compounds have shown that the introduction of a fluorine atom can lead to increased biological potency. For example, in a series of pyrazole (B372694) derivatives, the presence of fluorine groups was found to enhance inhibitory activity against nitric oxide synthase (iNOS). researchgate.net Similarly, in pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogs, a 3-(4-fluoro)phenyl group was found in the most effective compounds against Mycobacterium tuberculosis. nih.govmdpi.com The position of the fluorine atom is also crucial. In some cases, moving the fluorine from one position to another on the phenyl ring can dramatically alter the compound's activity profile.

Beyond fluorine, other substituents on the phenyl ring also play a significant role. Electron-withdrawing groups, such as nitro (NO2) and trifluoromethyl (CF3), and electron-donating groups, like methoxy (B1213986) (OCH3), can modulate the molecule's electronic environment and thereby its biological activity. science.gov For example, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents showed the most potent antimicrobial activity. mdpi.com In another study on aminomethylene bisphosphonates, electron-withdrawing substituents in the meta position on the phenyl ring enhanced the inhibitory activity against P5C reductase. mdpi.com Conversely, the introduction of a methoxy group on the phenyl ring of certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives was found to be detrimental to their antiproliferative activity. mdpi.com

The following table summarizes the observed effects of different phenyl ring substituents on the biological activity of various heterocyclic compounds.

| Substituent | Position | Compound Series | Observed Effect on Biological Activity | Reference |

| Fluorine | 4' | Pyrazolo[1,5-a]pyrimidin-7-amines | Enhanced anti-mycobacterial activity | nih.govmdpi.com |

| Fluorine | Various | Pyrazoles | Enhanced iNOS inhibitory activity | researchgate.net |

| Nitro | Various | Nicotinic acid benzylidene hydrazides | Enhanced antimicrobial activity | mdpi.com |

| Dimethoxy | Various | Nicotinic acid benzylidene hydrazides | Enhanced antimicrobial activity | mdpi.com |

| Electron-withdrawing groups | meta | Aminomethylene bisphosphonates | Enhanced P5C reductase inhibition | mdpi.com |

| Methoxy | 4- | Oxazolo[5,4-d]pyrimidines | Decreased antiproliferative activity | mdpi.com |

Modifications to the Pyridin-3-ol Core and Their Functional Consequences

Modifications to the central pyridin-3-ol core are critical in determining the functional outcomes of these derivatives. The pyridine (B92270) ring itself is a key structural motif in many biologically active compounds due to its ability to act as a hydrogen bond acceptor and its involvement in various non-covalent interactions. nih.gov Altering the pyridine core, for instance by replacing it with a pyridinone, can improve properties like solubility and the ability to form hydrogen bonds. frontiersin.org

In the context of bedaquiline (B32110) analogues, replacing the original quinoline (B57606) ring with a pyridine ring demonstrated that novel and potent compounds could be generated. nih.gov Further modifications, such as the introduction of a second methoxy group to create a 2,6-dimethoxypyridine (B38085) core, were also tolerated and allowed for further exploration of substitutions at other positions. nih.gov

The hydroxyl group at the 3-position of the pyridinol core is a key functional group. It can act as a hydrogen bond donor, which is often crucial for binding to biological targets. The acidity and reactivity of this hydroxyl group can be influenced by substituents on both the pyridine and phenyl rings.

Effects of Peripheral Substituents (e.g., alkyl, aryl, heteroaryl, hydroxyl, amino, methoxy, nitro)

For instance, the introduction of alkyl groups can affect the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. In a study of pyrazolo[1,5-a]pyrimidin-7-amines, a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were found in the most effective anti-mycobacterial compounds. nih.gov

Aryl and heteroaryl substituents can introduce additional sites for interaction with biological targets through pi-stacking or other non-covalent interactions. In a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the addition of substituents with different electronic and steric properties to the terminal phenyl group had a significant impact on their antiproliferative activity. mdpi.com

Functional groups like hydroxyl, amino, methoxy, and nitro can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, studies on various pyridine derivatives have shown that the presence of nitro and methoxy substituents can lead to potent antimicrobial activity. mdpi.com The introduction of an amino group has also been shown to generate respectable anticonvulsant effects in some 1,3,4-oxadiazole (B1194373) derivatives. science.gov

The following table provides examples of how different peripheral substituents affect the biological activity of various heterocyclic compounds.

| Substituent Class | Example Substituent | Compound Series | Observed Effect | Reference |

| Alkyl | Methyl | Pyridine/Pyrimidine (B1678525) derivatives | Can be detrimental to FGFR4 inhibitory activity | nih.gov |

| Aryl | Phenyl | Pyrazolo[1,5-a]pyrimidin-7-amines | Component of potent anti-mycobacterial agents | nih.gov |

| Heteroaryl | Pyridine | Pyrazolo[1,5-a]pyrimidin-7-amines | Component of potent anti-mycobacterial agents | nih.gov |

| Hydroxyl | -OH | Pyridine derivatives | Can form hydrogen bonds, enhancing binding affinity | |

| Amino | -NH2 | 1,3,4-oxadiazole derivatives | Generated respectable anticonvulsant activity | science.gov |

| Methoxy | -OCH3 | Nicotinic acid benzylidene hydrazides | Potent antimicrobial activity | mdpi.com |

| Nitro | -NO2 | Nicotinic acid benzylidene hydrazides | Potent antimicrobial activity | mdpi.com |

Conformational Preferences and Their Biological Relevance

The three-dimensional shape, or conformation, of this compound derivatives is intimately linked to their biological activity. The relative orientation of the phenyl and pyridinol rings, as well as the conformation of any flexible side chains, can determine how well the molecule fits into the binding site of a biological target. rsc.org

The presence of substituents can influence the preferred conformation. For example, remote substituents on a phenyl ring can affect the conformational energy of an aryl group in a 1,3-dioxane (B1201747) system. science.gov Electron-withdrawing substituents tend to decrease the conformational energy, while electron-donating groups increase it. science.gov This effect can be so profound that a 3,5-bis-CF3 phenyl group can show a pronounced preference for an axial orientation. science.gov

In the case of piperidin-4-ol derivatives, their conformational flexibility is a key feature that allows them to interact with a variety of biological targets. The introduction of a trifluoromethyl group on a pyrrolidine (B122466) scaffold was shown to favor a pseudo-axial conformation of other substituents, which was important for its activity as a GRP40 agonist. nih.gov

Understanding the conformational preferences of these molecules is crucial for structure-based drug design, as it allows for the rational design of analogs with improved binding affinity and selectivity.

Role of Chirality and Stereochemical Configuration on Biological Activity Profiles

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. mdpi.comjuniperpublishers.com Many biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with the two enantiomers of a chiral drug. mdpi.commdpi.comnih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause unwanted side effects. mdpi.com

For this compound derivatives that are chiral, the specific stereochemical configuration can be a critical determinant of their biological activity profile. Studies on other chiral compounds have consistently demonstrated the importance of stereochemistry. For example, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be stereoselective. mdpi.comnih.govresearchgate.net

In another example, the antihypertensive agent labetalol (B1674207) has two chiral centers and is administered as a mixture of four stereoisomers. The (R,R)-isomer is primarily responsible for the β-blocking activity, while the (S,R)-isomer is an α-receptor antagonist. juniperpublishers.com

The synthesis of enantiomerically pure compounds is often a major focus in drug development to maximize therapeutic benefit and minimize potential risks associated with the unwanted enantiomer. mdpi.com Therefore, for any chiral derivatives of this compound, determining the absolute stereochemistry and evaluating the biological activity of each individual enantiomer is essential.

Future Research Directions and Therapeutic Potential

Advancements in Synthetic Methodologies for Novel Analogues

The generation of a diverse library of analogues is crucial for establishing robust structure-activity relationships (SAR) and optimizing the therapeutic potential of 5-(4-fluorophenyl)pyridin-3-ol. Future synthetic efforts will likely focus on efficient and versatile methodologies that allow for systematic modifications of the core structure.

Recent advancements in synthetic organic chemistry offer promising avenues for creating novel analogues. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including those with pyridine (B92270) and pyrazole (B372694) cores. nih.govmdpi.com Techniques like one-pot multicomponent reactions are also gaining traction for their efficiency in constructing complex molecules from simple starting materials. nih.govrsc.org These methods could be adapted to produce a wide array of derivatives of this compound with substitutions on both the pyridinol and the fluorophenyl rings.

Furthermore, the development of novel catalytic systems, such as those employing palladium nanoparticles or ionic liquids, could provide more environmentally friendly and efficient routes to these analogues. mdpi.comnih.govrsc.org Cross-coupling reactions, like the Suzuki-Miyaura and Buchwald-Hartwig reactions, have proven effective in the synthesis of complex biaryl and N-aryl compounds and could be instrumental in modifying the phenyl and pyridine moieties of the parent compound. acs.org

Identification of Novel Biological Targets for this compound

A critical area of future research will be the identification and validation of the biological targets of this compound and its analogues. While the parent compound's specific targets may not yet be fully elucidated, computational and experimental approaches can be employed to uncover its mechanism of action.

In silico methods, such as those offered by platforms like SwissTargetPrediction, can predict potential protein targets based on the chemical structure of a compound. clinmedkaz.orgclinmedkaz.org This approach analyzes structural similarities to known ligands to generate a list of probable interacting proteins, which can include enzymes, receptors, ion channels, and transporters. clinmedkaz.orgclinmedkaz.org Such predictions provide a valuable starting point for experimental validation.

Experimentally, affinity chromatography remains a widely used and powerful technique for target identification. nih.gov This method involves immobilizing a derivatized version of the small molecule on a solid support to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can directly reveal the compound's targets. nih.gov Another approach is the use of photoaffinity labeling, where a photoreactive version of the compound is used to covalently crosslink to its target upon UV irradiation, allowing for its identification. nih.gov

Development of Selective and Potent Analogues for Specific Therapeutic Applications

Building on the synthesis of novel analogues and the identification of their biological targets, the next logical step is the rational design and development of selective and potent derivatives for specific therapeutic applications. By systematically modifying the structure of this compound, researchers can optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

For example, if a particular kinase is identified as a target, analogues can be designed to enhance binding to the kinase's active site, potentially leading to more potent inhibition. Structure-activity relationship (SAR) studies will be crucial in this process, guiding the modification of functional groups on the parent scaffold to improve desired activities and minimize off-target effects. mdpi.com The development of isoform-selective inhibitors is a key goal in modern drug discovery, as it can lead to therapies with improved efficacy and reduced side effects. acs.org

The therapeutic areas to be explored will depend on the identified biological targets. Given the broad range of activities associated with pyridine-containing compounds, potential applications could span from oncology and neurodegenerative diseases to infectious diseases. vulcanchem.comresearchgate.net For instance, if analogues show activity against targets like sirtuins or kinases, they could be investigated for their potential in treating cancer or metabolic disorders. acs.org

Integration of Systems Biology and Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of systems biology and various "omics" technologies will be indispensable. nih.gov This holistic approach moves beyond the traditional one-drug-one-target paradigm to explore the broader impact of a compound on cellular networks. nih.govfrontiersin.org

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes within a biological system in response to a chemical perturbation. nih.govnih.gov For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics, which analyzes the complete set of metabolites, can provide insights into the downstream effects on metabolic pathways. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-Fluorophenyl)pyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for introducing aryl fluoride groups to heterocyclic cores. For example, a pyridine precursor (e.g., 3-hydroxypyridine derivatives) can be coupled with 4-fluorophenylboronic acid under palladium catalysis. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent and temperature : Use toluene/ethanol mixtures at 80–100°C to balance reactivity and stability of the hydroxyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern on the pyridine ring and fluorophenyl group. The hydroxyl proton typically appears as a broad singlet (~5–6 ppm).

- FTIR : Identification of O–H (3200–3500 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretching vibrations.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 204.1).

- Elemental Analysis : Validate empirical formula (C₁₁H₈FNO). Cross-referencing with literature data for analogous compounds (e.g., pyridine-3-carboxylic acid derivatives ) ensures accuracy.

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .

- Structure refinement : Employ SHELXL for least-squares refinement, addressing disorders in fluorophenyl/pyridine orientations.

- Validation : Compare geometric parameters (e.g., C–F bond length ~1.35 Å) with related structures, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

- Software : SHELXPRO or Olex2 for visualization and generating publication-quality figures .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data for fluorinated pyridines?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- Docking studies : Use Schrödinger Suite or AutoDock Vina with explicit water molecules and flexible side chains.

- MD simulations : Run 100-ns molecular dynamics trajectories to sample conformational space and identify dominant binding poses.

- In vitro validation : Compare IC₅₀ values from enzyme assays (e.g., kinase inhibition) with docking scores. Adjust force field parameters (e.g., AMBER for fluorine interactions) to improve correlation .

Advanced: What design principles enhance the bioactivity and solubility of this compound derivatives?

Methodological Answer:

- Bioactivity enhancement : Introduce electron-withdrawing groups (e.g., -CF₃ at pyridine C-2) to improve target binding. Pyrazolyl-triazole hybrids have shown enhanced anticancer activity in related compounds .

- Solubility optimization : Incorporate polar substituents (e.g., -COOH, -SO₃H) or use prodrug strategies (e.g., esterification of the hydroxyl group).

- logP adjustment : Calculate partition coefficients using ChemAxon or ACD/Labs. Aim for logP < 3 to balance membrane permeability and aqueous solubility .

Advanced: How to analyze conflicting crystallographic data in polymorphic forms of this compound derivatives?

Methodological Answer:

- Data collection : Screen for polymorphs using solvent-drop grinding or temperature-gradient crystallization.

- Rietveld refinement : Use TOPAS or GSAS-II to analyze powder X-ray diffraction (PXRD) data and identify phase purity.

- Thermal analysis : DSC/TGA to correlate polymorph stability with melting points (e.g., mp 287–293°C in trifluoromethyl derivatives ).

- Hydrogen bonding : Compare O–H···N interactions across polymorphs using Mercury software .

Advanced: What strategies validate the biological relevance of this compound in drug discovery pipelines?

Methodological Answer:

- In vitro assays : Test against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or SPR.

- SAR studies : Synthesize analogs (e.g., 5-(4-Fluorophenyl)-3-triazolyl-dihydropyrazoles ) to map pharmacophore requirements.

- ADME profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).

- In vivo models : Evaluate pharmacokinetics (e.g., Cmax, t½) in rodent studies, referencing fluorinated pyrimidine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.